3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE
Overview
Description
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE is a compound that belongs to the oxazole family, which is known for its diverse biological activities and therapeutic potential . This compound features a unique structure with a chlorophenyl group, a methyl group, and a cyclohexyl group attached to an oxazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under mild conditions. For instance, the reaction of hydroxyimoyl halides with dipolarophiles under basic conditions (e.g., NaHCO₃) at ambient temperature can yield the desired oxazole derivatives . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles like sodium methoxide (NaOCH₃). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(2-CHLOROPHENYL)-5-METHYL-N-(4-METHYLCYCLOHEXYL)-12-OXAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share a similar five-membered ring structure with one oxygen and one nitrogen atom but differ in their substitution patterns and biological activities.
Thiazole derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxazole ring and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(4-methylcyclohexyl)-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-11-7-9-13(10-8-11)20-18(22)16-12(2)23-21-17(16)14-5-3-4-6-15(14)19/h3-6,11,13H,7-10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLSDDZLWFATTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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